2-(2,5-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
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Overview
Description
(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzene and 1,2,4-triazole.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a butane-2,3-diol derivative under specific conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic processes, and gene expression, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol: shares structural similarities with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole.
Fluconazole: A widely used antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
The uniqueness of (2R,3R)-2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol lies in its specific substitution pattern and stereochemistry, which can influence its biological activity and selectivity. The presence of the difluorophenyl group and the triazole ring contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8,18-19H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBYSZZTJKCLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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